Isochamaejasmenin B

Overview

Description

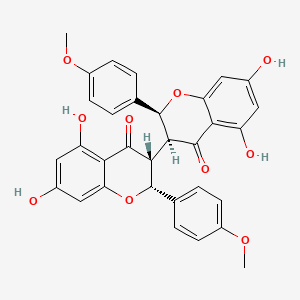

Isochamaejasmenin B is a biflavonoid compound that consists of two units of 5,7-dihydroxy-4’-methoxyflavanone attached at the C-3 position (the meso-isomer). It is isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties. This compound exhibits significant antimitotic and antifungal activities .

Mechanism of Action

Target of Action

Isochamaejasmenin B is a biflavonoid that exhibits antimitotic and antifungal activity . It has been suggested that it forms stable complexes with the enzyme cystathionine β-synthase (CBS) , which is implicated in the trans-sulfuration pathway and is a target to combat different pathologies including cancers .

Mode of Action

It is known to inhibit cell division (mitosis), which is a crucial process for the growth and reproduction of cells . It also suppresses the ability of fungi to grow or reproduce, thereby exhibiting its antifungal properties .

Biochemical Pathways

This compound is involved in the trans-sulfuration pathway through its interaction with CBS . This pathway is crucial for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway by this compound could lead to the inhibition of cell division and fungal growth .

Result of Action

This compound’s antimitotic and antifungal activities result in the inhibition of cell division and fungal growth . This could potentially lead to the death of cancer cells or fungi, thereby treating conditions such as cancer or fungal infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment could potentially affect the binding of this compound to its target, CBS . Additionally, factors such as pH and temperature could also influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Isochamaejasmenin B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potential inhibitor of cystathionine β-synthase (CBS), an enzyme involved in the trans-sulfuration pathway . This compound binds to a specific cavity in CBS, inhibiting its activity and thereby affecting the metabolism of homocysteine and the generation of hydrogen sulfide . Additionally, this compound exhibits antifungal activity by inhibiting the growth of Pyricularia oryzae .

Cellular Effects

This compound influences various cellular processes, including cell division and fungal growth. It has been shown to have potent antimitotic activity, disrupting the mitotic spindle formation and thereby inhibiting cell division . This compound also affects cell signaling pathways by inhibiting CBS, which plays a role in the metabolism of homocysteine . Furthermore, this compound has been observed to impact gene expression related to cell cycle regulation and antifungal defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to CBS, inhibiting its enzymatic activity and disrupting the trans-sulfuration pathway . This inhibition leads to a decrease in the production of cystathionine and hydrogen sulfide, which are crucial for cellular metabolism . Additionally, this compound interferes with the formation of the mitotic spindle, preventing proper cell division and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antimitotic and antifungal activities over extended periods . Degradation of this compound can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can lead to sustained inhibition of cell division and fungal growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antimitotic and antifungal activities without causing adverse effects . At high doses, this compound can lead to toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve its biochemical effects .

Metabolic Pathways

This compound is involved in the trans-sulfuration pathway, interacting with CBS to inhibit its activity . This inhibition affects the metabolism of homocysteine, leading to a decrease in the production of cystathionine and hydrogen sulfide . This compound also influences other metabolic pathways related to cell cycle regulation and antifungal defense .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound accumulates in the cytoplasm and nucleus, where it exerts its antimitotic and antifungal effects . This compound’s localization within cells is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is crucial for its activity, as it allows this compound to interact with key biomolecules involved in cell division and antifungal defense . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments .

Preparation Methods

Isochamaejasmenin B is typically isolated from the roots of Stellera chamaejasme through a series of extraction and purification processes. The roots are first extracted with ethanol, and the extract is then subjected to bioactivity-directed fractionation. The most potent fraction is further purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Isochamaejasmenin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isochamaejasmenin B has a wide range of scientific research applications. In chemistry, it is studied for its unique biflavonoid structure and its potential as a natural product with significant biological activities. In biology and medicine, this compound is researched for its antimitotic and antifungal properties, making it a potential candidate for developing new antifungal and anticancer drugs. Additionally, it has been studied for its potential use in treating various diseases, including cancer and fungal infections .

Comparison with Similar Compounds

Isochamaejasmenin B is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include chamaejasmenin D, chamaejasmenin A, chamaejasmenin B, neochamaejasmin A, and sikokianin A. These compounds also exhibit antimitotic and antifungal activities, but their structures and specific biological effects may vary .

Properties

IUPAC Name |

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCICADMSGBCKA-WVKQWSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

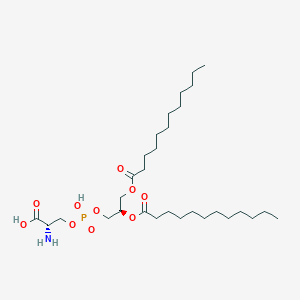

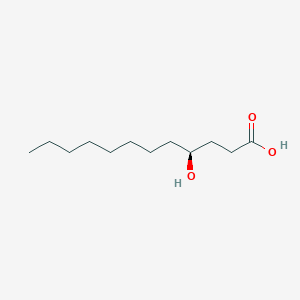

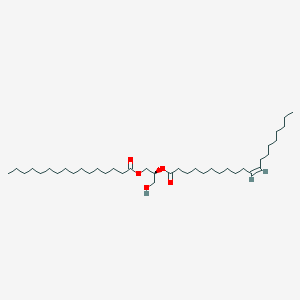

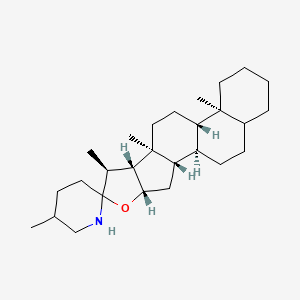

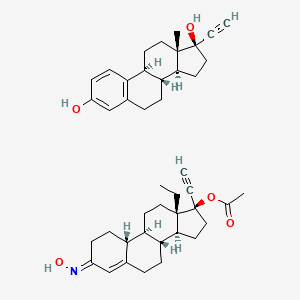

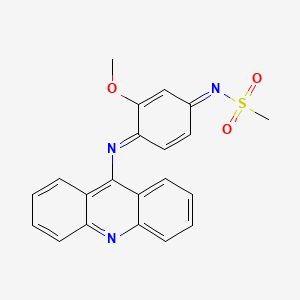

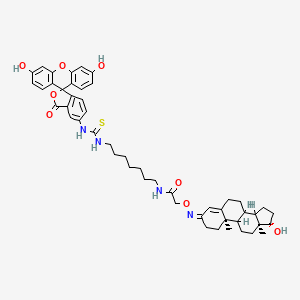

Feasible Synthetic Routes

Q1: What is Isochamaejasmenin B and where is it found?

A1: this compound is a naturally occurring compound classified as a C-3/C-3'' biflavanone. It was first isolated from the roots of the Stellera chamaejasme plant [].

Q2: Are there any computational studies exploring this compound?

A3: While there is no mention of computational studies specifically on this compound in the provided abstracts, there is research on a related compound, Sikokianin C. A molecular docking study investigated the binding of Sikokianin C, also a C-3/C-3″-biflavanone, to cystathionine β-synthase []. This suggests that computational techniques could be applied to this compound in the future to explore its potential interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)

![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)

![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)

![(5S)-5-ethyl-5-hydroxy-14-[(4-methylpiperazin-1-yl)methyl]-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B1244058.png)